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Introduction
Dodecanedioic acid (DDDA), a 12-carbon saturated dicarboxylic acid, presents a promising

alternative fuel substrate for parenteral nutrition.[1][2][3][4][5] Medium-chain dicarboxylic acids

are water-soluble and can be administered peripherally as inorganic salts, unlike traditional

long- and medium-chain triglycerides that require emulsification.[1] DDDA is particularly

advantageous due to its high energy density (7.20 kcal/g), rapid tissue utilization, and minimal

urinary excretion (around 3.90% of the administered dose), making it an efficient energy

source.[1][2][3][4]

Metabolically, even-chain dicarboxylic acids like DDDA undergo β-oxidation in both

peroxisomes and mitochondria via a carnitine-independent pathway.[1] This process yields

acetyl-CoA and succinyl-CoA, the latter of which is a gluconeogenic precursor, potentially

offering an advantage in clinical conditions where glucose metabolism is impaired.[1] Studies

have shown that DDDA infusion can lead to a significant decrease in plasma glucose levels in

non-insulin-dependent diabetes mellitus (NIDDM) patients without affecting insulin levels.[6]

Furthermore, recent research in rodent models suggests that oral supplementation with DDDA

may protect against obesity and metabolic-associated liver disease.[7][8][9]

These application notes provide a summary of the key quantitative data, detailed experimental

protocols, and relevant metabolic pathways to guide researchers in the investigation and

application of dodecanedioic acid in parenteral nutrition.
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Data Presentation
Table 1: Physicochemical and Metabolic Properties of
Dicarboxylic Acids

Dicarboxylic
Acid

Carbon Chain
Length

Energy
Density
(kcal/g)

Urinary
Excretion (%
of
administered
dose)

Key β-
oxidation
Products

Azelaic Acid C9 4.97 >50%
Acetyl-CoA,

Malonyl-CoA

Sebacic Acid C10 6.64 ~12%
Acetyl-CoA,

Succinyl-CoA

Dodecanedioic

Acid
C12 7.20 ~3.90%

Acetyl-CoA,

Succinyl-CoA

Source:[1]

Table 2: Pharmacokinetic Parameters of Dodecanedioic
Acid in Wistar Rats

Parameter Value (mean ± SD) Unit

Intravenous Bolus Dose 800 µmol/kg body weight

Plasma Half-life 12.47 minutes

Apparent Volume of

Distribution
0.248 ± 0.035 L/kg body weight

Systemic Clearance 0.0138 L/kg body weight per minute

Renal Clearance 0.00051 L/kg body weight per minute

Urinary Excretion (24h) 3.90 ± 1.62 % of administered dose

Albumin Binding (single site)
Dissociation constant: 147

µmol/L
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Source:[2][3][4]

Table 3: Metabolic Effects of Dodecanedioic Acid
Infusion in Humans (NIDDM Patients)

Parameter
Baseline (mean ±
SD)

End of Infusion
(mean ± SD)

p-value

Plasma Glucose 7.8 ± 0.6 5.4 ± 0.8 < 0.05

Plasma Lactate 3.5 ± 0.2 1.5 ± 0.1 < 0.001

Blood Pyruvate 26.0 ± 11.6 99.5 ± 14.9 < 0.01

Source:[6]

Experimental Protocols
Protocol 1: Preparation of Dodecanedioic Acid Solution
for Infusion
This protocol describes the preparation of a sterile DDDA solution for intravenous

administration in experimental studies.

Materials:

Dodecanedioic acid (high purity)

Sodium hydroxide (NaOH) solution (e.g., 1 M)

Water for Injection (WFI)

Sterile filters (0.22 µm)

Sterile vials or infusion bags

pH meter

Osmometer
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Procedure:

Dissolution: In a sterile container, suspend the desired amount of dodecanedioic acid in WFI.

Salt Formation: Slowly add NaOH solution while stirring continuously to dissolve the DDDA

and form its sodium salt. The disodium salt is water-soluble.

pH Adjustment: Carefully monitor and adjust the pH of the solution to a physiologically

compatible range (typically 7.0-7.4) using the NaOH solution.

Final Concentration: Adjust the final volume with WFI to achieve the desired molar

concentration of DDDA. For instance, a 66.7 mM solution has been used in rat studies.[10]

Osmolarity Measurement: Measure the osmolarity of the final solution and adjust with WFI or

a suitable tonicity agent if necessary to ensure it is appropriate for parenteral administration.

Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a

sterile vial or infusion bag.

Quality Control: Perform sterility and endotoxin testing on the final product before use.

Protocol 2: In Vivo Pharmacokinetic Study of
Dodecanedioic Acid in a Rat Model
This protocol outlines a method to determine the pharmacokinetic profile of DDDA following

intravenous administration in rats.

Animal Model:

Male Wistar rats (body weight appropriate for the study)

Experimental Procedure:

Catheterization: Surgically implant a catheter into the jugular vein for intravenous

administration and a second catheter (e.g., in the carotid artery or tail vein) for blood

sampling. Allow for a recovery period post-surgery.
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DDDA Administration: Administer a single intravenous bolus of the prepared DDDA solution.

A dose of 800 µmol/kg body weight has been previously reported.[2][3][4]

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 10, 15,

30, 60, 90, and 120 minutes) post-injection. Use an appropriate anticoagulant (e.g., EDTA).

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma

samples at -80°C until analysis.

Urine Collection: House the rats in metabolic cages to collect urine for 24 hours to determine

the urinary excretion of DDDA.

Sample Analysis: Analyze the concentration of DDDA in plasma and urine samples using a

validated analytical method such as High-Performance Liquid Chromatography (HPLC).[2][3]

[6]

Pharmacokinetic Analysis: Use appropriate software to model the plasma concentration-time

data and calculate pharmacokinetic parameters such as half-life, volume of distribution, and

clearance.[2][3][4]

Protocol 3: Euglycemic-Hyperinsulinemic Clamp to
Assess Glucose Metabolism
This protocol is designed to investigate the effect of DDDA infusion on insulin sensitivity and

glucose uptake.

Study Population:

Can be adapted for both animal models and human subjects.

Experimental Design:

Priming and Infusion: Begin with a priming-constant infusion of either the DDDA solution or a

saline control for a specified period (e.g., 240 minutes).[11]

Euglycemic-Hyperinsulinemic Clamp: After an initial period of DDDA or saline infusion (e.g.,

120 minutes), initiate a euglycemic-hyperinsulinemic clamp for a further 120 minutes.[11]
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Insulin Infusion: Infuse insulin at a constant rate (e.g., 40 mU/m²/min) to achieve

hyperinsulinemia.

Glucose Infusion: Monitor blood glucose levels every 5-10 minutes. Infuse a variable rate

of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).

Metabolic Monitoring:

Indirect Calorimetry: Measure energy expenditure and respiratory quotient throughout the

experiment to assess substrate utilization.[11]

Blood Sampling: Collect blood samples at regular intervals to measure plasma

concentrations of glucose, insulin, and DDDA.

Data Analysis: The glucose infusion rate required to maintain euglycemia during the clamp is

a measure of whole-body glucose uptake and insulin sensitivity. Compare the glucose

infusion rates between the DDDA and control groups.

Visualizations
Caption: Metabolic pathway of dodecanedioic acid.

Caption: General workflow for in vivo studies of DDDA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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